What is MDMB-5Br-INACA and its chemical class?
What is MDMB-5Br-INACA and its chemical class?
An In-Depth Technical Guide to MDMB-5Br-INACA
Introduction
MDMB-5Br-INACA is a synthetic cannabinoid of the indazole-3-carboxamide class.[1][2] It has emerged in the recreational drug market and is notable for its role as a precursor in the synthesis of other, more potent synthetic cannabinoids.[2][3][4] This substance is often sold in "chemistry kits" for the end-user to complete the synthesis, a tactic used to circumvent existing drug control laws.[2][3] While it lacks the "tail" group typical of highly potent cannabinoid receptor agonists, MDMB-5Br-INACA itself exhibits activity at cannabinoid receptors.[2][5] This guide provides a comprehensive technical overview of MDMB-5Br-INACA, including its chemical properties, pharmacological profile, and the analytical methods for its detection.
Chemical and Physical Properties
MDMB-5Br-INACA is characterized by a 5-bromo-1H-indazole-3-carboxylic acid core linked to a methyl L-tert-leucinate head group.[5] Its key chemical and physical data are summarized below.
| Property | Value |
| IUPAC Name | methyl (2S)-2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate[5] |
| Synonyms | 5Br-MDMB-INACA, MDMB-5-bromo-INACA[1] |
| Molecular Formula | C₁₅H₁₈BrN₃O₃[5] |
| Molecular Weight | 368.23 g/mol [5] |
| Appearance | Solid substance[3][6] |
| Solubility | DMF: 14 mg/mL, DMSO: 14 mg/mL, Ethanol: 14 mg/mL, PBS (pH 7.2): 0.20 mg/mL[3][4] |
Role as a Synthetic Precursor
A defining characteristic of MDMB-5Br-INACA is its function as a precursor for more potent synthetic cannabinoid receptor agonists (SCRAs). The final step in this synthesis is the N-alkylation of the indazole ring, which adds the crucial "tail" that confers high cannabinoid receptor activity.[5]
General Synthesis from Precursor
The conversion of MDMB-5Br-INACA to a "tailed" analogue is a standard N-alkylation reaction:
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Deprotonation: A base is used to deprotonate the nitrogen at the 1-position of the indazole ring, creating a nucleophilic anion.
-
Nucleophilic Substitution: This anion then attacks an alkyl halide (e.g., 1-bromobutane), resulting in the formation of an N-C bond and the attachment of the alkyl tail.[5]
A practical example is the synthesis of MDMB-5'Br-BUTINACA from the MDMB-5Br-INACA precursor by adding a butyl group.[5][7]
Pharmacology
MDMB-5Br-INACA is an agonist at both CB1 and CB2 cannabinoid receptors.[5] However, it displays a marked selectivity for the CB2 receptor.[5]
Receptor Activity
The pharmacological activity of the (S)-enantiomer of MDMB-5Br-INACA has been characterized in vitro.[5]
| Parameter | CB1 Receptor | CB2 Receptor |
| Potency (EC₅₀) | 2203 nM[5] | 22.5 nM[5] |
| Efficacy | 360% (relative to CP55,940)[5] | 124% (relative to CP55,940)[5] |
| Receptor Selectivity | - | ~98-fold more potent at CB2[5] |
Despite its high efficacy at the CB1 receptor, its potency is considered relatively low compared to its "tailed" analogues.[5]
Signaling Pathways
As a cannabinoid receptor agonist, MDMB-5Br-INACA is expected to activate downstream signaling cascades typical of these G protein-coupled receptors. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Metabolism
The metabolic pathways of MDMB-5Br-INACA are similar to other indazole-3-carboxamide synthetic cannabinoids. In vitro studies using human hepatocytes have identified several biotransformations.[8] The primary metabolic routes include:
-
Hydroxylation
-
Dihydrodiol formation
-
Amide hydrolysis [5]
These metabolic processes are crucial for the detoxification and elimination of the compound from the body.
Analytical Methodologies
The detection and characterization of MDMB-5Br-INACA in seized materials rely on sophisticated analytical techniques.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) [1]
-
Instrument: Agilent 5975 Series GC/MSD System
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm)
-
Carrier Gas: Helium (1.46 mL/min)
-
Injection Port Temperature: 265 °C
-
Injection Type: Splitless
-
Mass Scan Range: 40-550 m/z
-
Retention Time: 7.82 min
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [1]
-
Instrument: Sciex TripleTOF 5600+
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.0
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50)
-
Gradient: Initial 95% A, ramp to 5% A over 13 min, return to 95% A at 15.5 min
-
Injection Volume: 10 µL
-
TOF MS Scan Range: 100-510 Da
-
Retention Time: 9.01 min
References
- 1. cfsre.org [cfsre.org]
- 2. MDMB-5Br-INACA - Wikipedia [en.wikipedia.org]
- 3. MDMB-5Br-INACA Review | Open Source Chemistry [bbgate.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MDMB-5Br-INACA | Benchchem [benchchem.com]
- 6. MDMB-5Br-INACA Review | Open Source Chemistry [bbgate.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
